2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

Electrophilic amination Protected hydroxylamine synthesis N-aryloxyphthalimide hydrazinolysis

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione (CAS 60506-35-6; molecular formula C₁₄H₇N₃O₇; molecular weight 329.22 g/mol) is an N-aryloxyphthalimide derivative featuring a 2,4-dinitrophenoxy substituent linked via an N–O ether bond to the isoindoline-1,3-dione (phthalimide) core. The compound is a crystalline solid with a reported melting point of 185–187 °C.

Molecular Formula C14H7N3O7
Molecular Weight 329.22 g/mol
CAS No. 60506-35-6
Cat. No. B1337239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione
CAS60506-35-6
Molecular FormulaC14H7N3O7
Molecular Weight329.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H7N3O7/c18-13-9-3-1-2-4-10(9)14(19)15(13)24-12-6-5-8(16(20)21)7-11(12)17(22)23/h1-7H
InChIKeyFQMFEIJLRJXTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione (CAS 60506-35-6): A Specialized N-Aryloxyphthalimide Intermediate for Electrophilic Amination and Biological Screening


2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione (CAS 60506-35-6; molecular formula C₁₄H₇N₃O₇; molecular weight 329.22 g/mol) is an N-aryloxyphthalimide derivative featuring a 2,4-dinitrophenoxy substituent linked via an N–O ether bond to the isoindoline-1,3-dione (phthalimide) core [1]. The compound is a crystalline solid with a reported melting point of 185–187 °C . It is most prominently utilized as the stable, isolable precursor to O-(2,4-dinitrophenyl)hydroxylamine (DNP-hydroxylamine), a widely employed electrophilic amination reagent, via hydrazinolysis [2]. The compound is also listed in ChEMBL (CHEMBL4471831, CHEMBL4439294, CHEMBL4557994) and BindingDB, indicating screening-level biological annotation including IDO1/TDO inhibition and antimicrobial activity [3].

Why In-Class Phthalimide Analogs Cannot Replace 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione in Critical Applications


The N-aryloxyphthalimide scaffold, including 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione, occupies a distinct functional niche that prevents straightforward substitution by more common N-phenylphthalimides or unsubstituted phthalimide. Three structural features preclude generic replacement. First, the N–O ether linkage imparts unique hydrolytic and hydrazinolytic reactivity that differs fundamentally from N–C bonded N-arylphthalimides; this N–O bond is the structural basis for the compound's role as a protected hydroxylamine precursor—a reactivity that N-(2,4-dinitrophenyl)phthalimide (CAS 520-03-6) cannot replicate [1]. Second, the electron-withdrawing 2,4-dinitrophenoxy substituent modulates the imide carbonyl electrophilicity and overall lipophilicity differently than the 2,4-dinitrophenyl analog, as evidenced by distinct chromatographic retention (Rf = 0.171 in DCM) and RM₀ hydrophobicity parameters quantified by Tudose et al. [2]. Third, binding profiles curated in ChEMBL indicate that the N-phenoxy variant engages different biological targets (IDO1/TDO at nanomolar potency) compared to the well-characterized α-glucosidase inhibition of the N-phenyl analog, meaning biological screening results cannot be extrapolated between the two sub-classes [3].

Quantitative Differentiation Evidence: 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione vs. Closest Comparators


Synthetic Yield as a Protected Hydroxylamine Precursor: 96% Single-Step Yield vs. Alternative Protecting Groups

The compound is synthesized from N-hydroxyphthalimide and 1-chloro-2,4-dinitrobenzene in 96% yield, and subsequent hydrazinolysis produces O-(2,4-dinitrophenyl)hydroxylamine (DNP-hydroxylamine) in 94% overall two-step yield . This established synthetic route enables multi-gram preparation (96 g scale demonstrated in patent US09102671B2), contrasting with alternative electrophilic amination reagents (e.g., O-(mesitylenesulfonyl)hydroxylamine, MSH) that require more demanding preparation or are unstable upon isolation [1].

Electrophilic amination Protected hydroxylamine synthesis N-aryloxyphthalimide hydrazinolysis

Experimentally Measured Hydrophobicity (RM₀) and Chromatographic Retention vs. N-Aryloxyphthalimide Congeners

In a systematic QSPR study of seven N-aryloxyphthalimide derivatives, compound 5a (N-(2,4-dinitrophenoxy)phthalimide) exhibited an Rf value of 0.171 on silica gel TLC (DCM mobile phase) and a characteristic UV-Vis absorption profile with λmax at 313 nm (log ε 3.83) and 403 nm (log ε 3.60) [1]. The experimentally determined RM₀ hydrophobicity parameter for 5a was intermediate between the more hydrophilic compounds (1 and 5e, lowest RM₀) and the highly hydrophobic fluoro-derivatives (5c, 5d, highest RM₀). The calculated log P for 5a was 1.47, compared to 2.85 for the N-hydroxyphthalimide starting material (1) . These physico-chemical parameters provide a quantitative basis for predicting chromatographic behavior, membrane permeability, and extraction efficiency in synthetic work-up.

QSAR hydrophobicity RP-TLC Lipophilicity N-aryloxyphthalimide

IDO1 and TDO Inhibitory Activity: Nanomolar to Low-Micromolar Range in Cellular Assays

The compound has been profiled against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) in multiple assay formats within the ChEMBL database. It inhibited mouse IDO1 in transfected P815 cells with an IC₅₀ of 13 nM (CHEMBL4557994) and human TDO in transfected HEK293 cells with an IC₅₀ of 290 nM (CHEMBL4471831) [1]. In a cellular context, it inhibited IDO1 in human A172 glioblastoma cells with an EC₅₀ of 4.5 µM after 24 h [2]. By contrast, the structurally related N-(2,4-dinitrophenyl)phthalimide (CAS 520-03-6) has not been reported as an IDO1/TDO inhibitor; its known activity is against α-glucosidase (IC₅₀ = 158 µM for yeast α-glucosidase) [3].

IDO1 inhibitor TDO inhibitor Cancer immunotherapy Kynurenine pathway

Antibacterial Activity Against Enterococcus faecalis: Single-Digit Micromolar IC₅₀

The compound demonstrated antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.06 µM, as determined by 2-fold microtiter broth dilution assay with 18 h incubation [1]. A structurally distinct phthalimide derivative, N-(2,4-dinitrophenyl)phthalimide, has not been reported with anti-Enterococcus activity; its primary biological annotation remains α-glucosidase inhibition [2]. The target compound's anti-gram-positive activity at low micromolar concentrations provides a starting point for further structure-activity exploration of the N-aryloxyphthalimide subclass as antibacterial agents.

Antimicrobial screening Enterococcus faecalis Gram-positive Phthalimide antibacterial

Melting Point and Solid-State Characteristics Differentiate from N-Arylphthalimide Analogs

The compound exhibits a sharp melting point range of 185–187 °C (recrystallized from acetone/methanol) . In contrast, the N-phenyl analog N-(2,4-dinitrophenyl)phthalimide (CAS 520-03-6) melts at 200–202 °C, and N-hydroxyphthalimide (CAS 524-38-9) melts at 233–235 °C . The distinct melting point serves as a practical identity and purity check for procurement quality control, enabling rapid differentiation from these structurally related but functionally distinct analogs without requiring advanced spectroscopic methods.

Melting point Solid-state characterization Crystallinity Quality control

Optimal Procurement and Application Scenarios for 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione Based on Evidence


Scaled Preparation of O-(2,4-Dinitrophenyl)hydroxylamine (DNP-Hydroxylamine) for Electrophilic Amination

The compound is the preferred protected precursor for DNP-hydroxylamine synthesis. The established protocol (96% N-arylation yield; 94% two-step overall yield) has been demonstrated at 96 g scale, enabling reliable production of DNP-hydroxylamine for subsequent C–N, N–N, O–N, and S–N bond-forming reactions under mild conditions. Laboratories requiring a shelf-stable, storable precursor for electrophilic NH₂ transfer should procure this compound rather than attempting direct synthesis or storage of the free hydroxylamine reagent [1].

IDO1/TDO Inhibitor Screening in Immuno-Oncology Drug Discovery

With nanomolar IDO1 inhibition (IC₅₀ = 13 nM, mouse IDO1 in P815 cells) and sub-micromolar human TDO inhibition (IC₅₀ = 290 nM, HEK293 cells), this compound represents a structurally distinct chemotype for kynurenine pathway modulation. Compound management groups supporting immuno-oncology programs should include it in screening decks where novel IDO1/TDO scaffolds are sought, as its N-aryloxy linkage differentiates it from the extensively studied N-arylphthalimide series [2].

Phenotypic Antibacterial Screening Against Gram-Positive Pathogens

The anti-Enterococcus faecalis activity (IC₅₀ = 3.06 µM) supports inclusion of this compound in phenotypic screening panels targeting drug-resistant gram-positive bacteria. Procurement for antimicrobial discovery should prioritize this N-aryloxyphthalimide scaffold since its antibacterial profile is distinct from the α-glucosidase-inhibiting N-phenylphthalimide analogs, potentially offering a new starting point for medicinal chemistry optimization [3].

Physicochemical Reference Standard for N-Aryloxyphthalimide QSAR Model Development

The experimentally determined chromatographic (Rf = 0.171, DCM), lipophilicity (log P = 1.47, RM₀), and spectroscopic parameters (λmax = 313/403 nm) make the compound a well-characterized reference point within the N-aryloxyphthalimide series. Computational chemistry and QSAR modeling groups should use this compound to benchmark predictions for related analogs, as its intermediate hydrophobicity and fully assigned UV-Vis and NMR spectra provide high-quality training data [4].

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